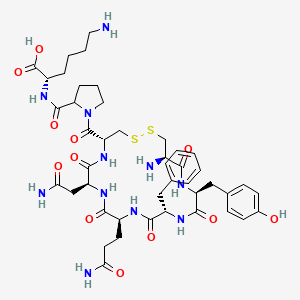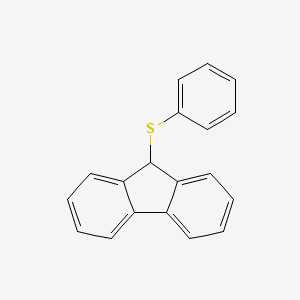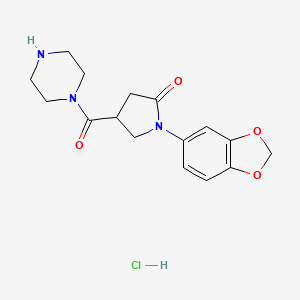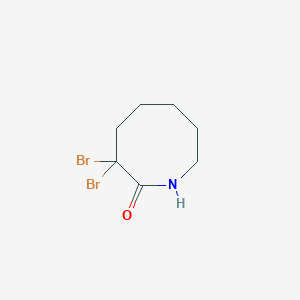
Dglvp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des-glycinamide 9-lysine 8-vasopressin (DGLVP) is a neuropeptide analog of lysine vasopressin. It is known for its influence on cardiovascular responses and its role in behavioral and emotional processes. This compound has been studied for its effects on adaptive autonomic processes and its potential therapeutic applications.
Métodos De Preparación
DGLVP can be synthesized using solid-phase peptide synthesis. The process involves the sequential addition of N-Boc protected amino acids to a polystyrene resin. The synthesis of this compound from Z-Cys(Bzl)-Tyr(Bzl)-Phe-Gln-Asn-Cys(Bzl)-Pro-Lys(NE-Z)-polystyrene-2%-divinylbenzene is achieved by the general method of solid-phase synthesis .
Análisis De Reacciones Químicas
DGLVP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting this compound back to its reduced form.
Substitution: this compound can undergo substitution reactions where specific amino acids are replaced with other residues to study structure-activity relationships.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
DGLVP has several scientific research applications:
Chemistry: this compound is used to study the structure-activity relationships of neuropeptides and their analogs.
Biology: It is used to investigate the role of neuropeptides in adaptive autonomic processes and behavioral responses.
Medicine: this compound has potential therapeutic applications in treating conditions related to cardiovascular responses and emotional behavior.
Industry: This compound can be used in the development of new drugs and therapeutic agents targeting neuropeptide pathways
Mecanismo De Acción
DGLVP exerts its effects by binding to vasopressin receptors in the brain and other tissues. It influences cardiovascular responses by modulating the activity of these receptors. This compound also affects behavioral and emotional responses by interacting with brain centers that regulate these processes. The molecular targets and pathways involved include vasopressin receptors and downstream signaling pathways that regulate cardiovascular and behavioral responses .
Comparación Con Compuestos Similares
DGLVP is similar to other neuropeptides like lysine vasopressin and arginine vasopressin. it has unique properties that distinguish it from these compounds:
Lysine Vasopressin: this compound lacks the glycinamide group present in lysine vasopressin, which affects its binding affinity and activity.
Arginine Vasopressin: this compound has a lysine residue instead of arginine, which alters its receptor binding and physiological effects.
These differences make this compound a valuable tool for studying the structure-activity relationships of neuropeptides and their analogs .
Propiedades
Número CAS |
32472-43-8 |
|---|---|
Fórmula molecular |
C44H61N11O12S2 |
Peso molecular |
1000.2 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C44H61N11O12S2/c45-17-5-4-9-29(44(66)67)50-42(64)34-10-6-18-55(34)43(65)33-23-69-68-22-27(46)37(59)51-30(20-25-11-13-26(56)14-12-25)40(62)52-31(19-24-7-2-1-3-8-24)39(61)49-28(15-16-35(47)57)38(60)53-32(21-36(48)58)41(63)54-33/h1-3,7-8,11-14,27-34,56H,4-6,9-10,15-23,45-46H2,(H2,47,57)(H2,48,58)(H,49,61)(H,50,64)(H,51,59)(H,52,62)(H,53,60)(H,54,63)(H,66,67)/t27-,28-,29-,30-,31-,32-,33-,34?/m0/s1 |
Clave InChI |
WPCFWQWRFMYCKC-HXAPPMQUSA-N |
SMILES isomérico |
C1CC(N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one](/img/structure/B14681460.png)


